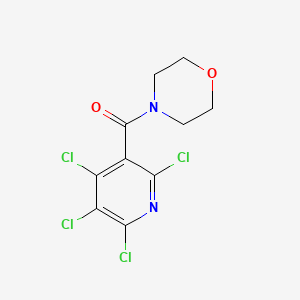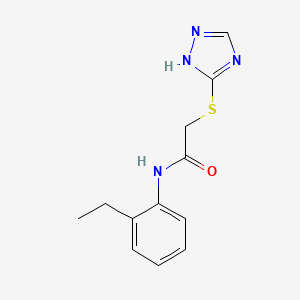![molecular formula C15H16BrN5OS B5565279 N'-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B5565279.png)
N'-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a brominated aromatic ring, a dimethylamino group, and a pyrimidinylsulfanyl moiety, making it a subject of interest in organic chemistry and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide typically involves multiple steps:
Formation of the Hydrazide: The initial step involves the reaction of 2-(pyrimidin-2-ylsulfanyl)acetic acid with hydrazine hydrate to form the corresponding hydrazide.
Bromination: The aromatic ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Condensation Reaction: The brominated aromatic compound is then reacted with 4-(dimethylamino)benzaldehyde under acidic or basic conditions to form the final product through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
N’-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N’-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[3-Bromo-4-methoxyphenyl]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide
- N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methoxyaniline
Uniqueness
N’-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide stands out due to its combination of a brominated aromatic ring, a dimethylamino group, and a pyrimidinylsulfanyl moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]-2-pyrimidin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN5OS/c1-21(2)13-5-4-11(8-12(13)16)9-19-20-14(22)10-23-15-17-6-3-7-18-15/h3-9H,10H2,1-2H3,(H,20,22)/b19-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZXOQFMKIPEMR-DJKKODMXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=NNC(=O)CSC2=NC=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NC=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(E)-(4-chlorophenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B5565199.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-(2-pyrimidinyloxy)benzamide](/img/structure/B5565207.png)
![6-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5565213.png)


![[3-[(3-fluorophenyl)methoxy]phenyl]-[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone](/img/structure/B5565230.png)

![2-hydroxy-N-[(3R,4S)-1-[(4-methoxypyridin-2-yl)methyl]-4-propylpyrrolidin-3-yl]acetamide](/img/structure/B5565245.png)
![2-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5565246.png)
![N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]-5-propyl-1H-pyrazole-3-carboxamide](/img/structure/B5565249.png)

![2-methyl-N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5565261.png)
![2-methoxy-N-methyl-5-[(4-methylpyridin-2-yl)sulfamoyl]benzamide](/img/structure/B5565267.png)
![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5565289.png)
